molecular formula C14H15NO B7905167 4-[3-(2-Aminoethyl)phenyl]phenol

4-[3-(2-Aminoethyl)phenyl]phenol

Cat. No.: B7905167
M. Wt: 213.27 g/mol
InChI Key: MVTRVYPBSPBUOX-UHFFFAOYSA-N
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Description

4-[3-(2-Aminoethyl)phenyl]phenol is a synthetic organic compound of interest in chemical and pharmaceutical research. It features a phenolic core linked to a 2-aminoethylphenyl group, a structure found in compounds that interact with biologically relevant enzymes and serve as precursors for more complex molecules . The presence of both phenolic and aminoethyl functional groups makes it a versatile intermediate. Phenols are known for their antioxidant properties and can be functionalized to enhance bioactivity or alter physical properties . The 2-aminoethyl side chain is a common motif in bioactive molecules and can be used for further derivatization, such as the formation of Schiff bases or amides, which are valuable in developing fluorescent probes, ligands, and pharmaceutical candidates . This compound is intended for research applications only, including use as a building block in organic synthesis, in the study of enzyme inhibition, and in the development of novel materials. It is supplied as a high-purity solid to ensure consistent experimental results. Handling Notice: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(2-aminoethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-9-8-11-2-1-3-13(10-11)12-4-6-14(16)7-5-12/h1-7,10,16H,8-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTRVYPBSPBUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 2 Aminoethyl Phenyl Phenol and Analogues

Strategic Approaches to Biphenyl (B1667301) Core Construction in 4-[3-(2-Aminoethyl)phenyl]phenol Synthesis

The construction of the biphenyl core is a critical step in the synthesis of this compound. This is typically achieved through cross-coupling reactions that form a carbon-carbon bond between two aryl moieties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Biphenyl Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of aryl-aryl bonds, and the Suzuki-Miyaura coupling is a prominent example. gre.ac.uknobelprize.org This reaction typically involves the coupling of an aryl halide with an aryl boronic acid or its ester derivative in the presence of a palladium catalyst and a base. gre.ac.ukrsc.orgresearchgate.net The reaction proceeds through a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. nobelprize.org

The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and functional group tolerance. acs.orgorganic-chemistry.org For instance, a variety of palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ can be employed. acs.orgorganic-chemistry.org The use of specific phosphine (B1218219) ligands can enhance the efficiency and selectivity of the coupling. rsc.orgacs.orgnih.gov The Suzuki-Miyaura coupling is widely used in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds, due to its mild reaction conditions and broad applicability. nobelprize.orgresearchgate.net

A general representation of the Suzuki-Miyaura coupling for biphenyl synthesis is shown below:

Where Ar¹ and Ar² are aryl groups, X is a halide (I, Br, Cl) or triflate, and B(OR)₂ represents a boronic acid or boronate ester.

Alternative Coupling Strategies for Aryl-Aryl Linkages

While the Suzuki-Miyaura reaction is highly effective, other cross-coupling methods can also be employed for the synthesis of biphenyl scaffolds. These include:

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. nobelprize.orgnih.gov It offers a high degree of functional group tolerance. nobelprize.org

Stille Coupling: This method utilizes the reaction of an organotin compound with an organohalide, catalyzed by palladium. organic-chemistry.orgrsc.org It is known for its tolerance to a wide range of functional groups. rsc.org

Kumada Coupling: This reaction couples a Grignard reagent with an organohalide, typically catalyzed by nickel or palladium.

Hiyama Coupling: This involves the coupling of an organosilicon compound with an organohalide in the presence of a palladium catalyst and a fluoride (B91410) source.

In some cases, transition-metal-free cross-coupling reactions of aryl halides with arylstannanes have also been reported. researchgate.net Furthermore, innovative strategies such as split cross-coupling, which involves the cleavage and subsequent two-fold arylation of readily available homobiaryl substrates, are being explored. nih.gov Another approach involves the denitrogenative radical fragmentation of areneazo-2-(2-nitro)propanes to generate aryl radicals that can participate in cross-coupling reactions. acs.org

Interactive Table: Comparison of Aryl-Aryl Coupling Strategies
Coupling ReactionOrganometallic ReagentCatalystKey Advantages
Suzuki-Miyaura Arylboronic acid/esterPalladiumMild conditions, high functional group tolerance, commercially available reagents. gre.ac.uknobelprize.orgrsc.orgresearchgate.net
Negishi OrganozincPalladium or NickelHigh reactivity and functional group tolerance. nobelprize.orgnih.gov
Stille OrganotinPalladiumTolerant to a wide range of functional groups, but tin reagents can be toxic. organic-chemistry.orgrsc.org
Kumada Grignard (Organomagnesium)Palladium or NickelUtilizes readily available Grignard reagents.
Hiyama OrganosiliconPalladiumSilicon byproducts are environmentally benign.

Regioselective Introduction of Aminoethyl Moieties

Following the construction of the biphenyl backbone, the next crucial step is the introduction of the 2-aminoethyl group at the desired position on one of the phenyl rings.

Amination Pathways and Precursor Chemistry (e.g., from bromoethyl phenols to aminoethyl phenols)

A common strategy for introducing the aminoethyl group involves the conversion of a precursor functional group. For example, a bromoethyl group can serve as a precursor to the aminoethyl group. The synthesis of a bromoethyl phenol (B47542) derivative can be a key intermediate step. nih.gov A known method for preparing 4-(2-aminoethyl)phenol (tyramine) involves heating 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol with hydrobromic acid to yield 4-(2-bromoethyl)phenol. google.com This intermediate is then treated with ammonia (B1221849) in methanol (B129727) to produce tyramine (B21549) hydrobromide, which is subsequently converted to the free base. google.com

Another pathway for the synthesis of aminoethyl phenols involves the reduction of a nitrovinyl group. For instance, 2-(2-nitrovinyl)phenol can be reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield 2-(2-aminoethyl)phenol. chemicalbook.com

Direct amination of phenols is also a potential route. While traditional methods often require harsh conditions, newer metal-free approaches have been developed for the direct amination of phenols to produce arylamines. organic-chemistry.org Copper-catalyzed cross-coupling reactions have also been shown to be effective for the regiosective amination of bromobenzoic acids. nih.gov

Cyclopropanation as a Route to Aminoalkyl Analogues on Related Structures

For the synthesis of analogues containing aminoalkyl groups with different chain lengths or conformations, various synthetic strategies can be employed. Cyclopropanation, for instance, is a method used to introduce a three-membered ring, which can be a precursor to other functional groups or serve as a rigid structural element. researchgate.netorganic-chemistry.orglibretexts.org The reaction of carbenes or carbenoids with alkenes is a common method for cyclopropane (B1198618) synthesis. libretexts.org

While not directly applied to this compound in the provided context, cyclopropanation of related structures, such as those containing alkene functionalities, could provide access to cyclopropylamine (B47189) analogues. researchgate.netnih.gov The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic method for cyclopropanation.

Phenolic Group Functionalization and Derivatization

The phenolic hydroxyl group in this compound and its analogues is a versatile handle for further functionalization and derivatization. wikipedia.orgnih.gov This allows for the modulation of the compound's physicochemical properties and the exploration of structure-activity relationships.

Common derivatization strategies for phenolic hydroxyl groups include:

Acylation: Reaction with acyl halides or anhydrides to form esters. nih.gov

Alkylation: Reaction with alkyl halides or other alkylating agents to form ethers. nih.gov

Phosphorylation: Conversion to phosphate (B84403) esters. nih.gov

The phenolic ring itself can also be modified through electrophilic substitution reactions such as halogenation. wikipedia.org For example, the regioselective bromination of phenols can be achieved using various reagents and conditions to introduce bromine atoms at specific positions on the aromatic ring. nih.govchemistryviews.orgresearchgate.net These halogenated derivatives can then serve as substrates for further cross-coupling reactions, enabling the synthesis of more complex structures. rsc.org The functionalization of the biphenylene (B1199973) network with organic adsorbates is also an area of active research. acs.org

Interactive Table: Phenolic Group Derivatization Reactions
Reaction TypeReagent(s)Product Functional GroupReference
Acylation Acyl halide, AnhydrideEster nih.gov
Alkylation Alkyl halideEther nih.gov
Phosphorylation Phosphorylating agentPhosphate ester nih.gov
Bromination KBr/ZnAl–BrO₃−–LDHs, TMSBr/SulfoxideBromo nih.govchemistryviews.org

Hydroxylation and Related Oxidative Processes

The introduction of a hydroxyl group onto an aromatic ring is a critical transformation in the synthesis of phenolic compounds like this compound. While direct hydroxylation of a pre-formed biphenyl structure can be challenging due to issues with regioselectivity and potential side reactions, several indirect methods are commonly employed in organic synthesis.

One of the most prevalent strategies for constructing the biphenyl scaffold, which can incorporate a hydroxyl group, is through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids. nih.govbham.ac.uk In a potential synthetic route to this compound, a key step would involve the coupling of a suitably protected (3-(2-aminoethyl)phenyl)boronic acid derivative with a protected 4-halophenol. This approach introduces the hydroxyl group as part of one of the coupling partners from the outset, circumventing the need for a separate, and often less selective, hydroxylation step on the biphenyl core. The choice of protecting groups for the amino and hydroxyl functionalities is crucial to prevent interference with the palladium catalyst and the reaction conditions.

Another relevant cross-coupling reaction is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This can be followed by further transformations, such as cyclization reactions, to construct the desired biphenyl system. researchgate.net For example, a 2-iodoaniline (B362364) derivative can react with a terminal acetylenic carbinol in the presence of a palladium catalyst to form coupled products that can then undergo isomerization and cyclization to yield quinoline (B57606) structures. researchgate.net While not a direct route to the target molecule, this illustrates the versatility of coupling reactions in building complex aromatic systems.

In some syntheses of biphenyl derivatives, oxidative coupling of aniline (B41778) derivatives using reagents like ferric chloride has been reported to produce biphenyldiamine (B8625781) compounds. acs.org While this method directly forms a biphenyl bond from aniline precursors, subsequent selective hydroxylation would be necessary, which can be a synthetic challenge.

Ultimately, for a molecule like this compound, the most efficient and regioselective approach would likely involve a convergent synthesis where the two substituted phenyl rings are prepared separately and then joined via a cross-coupling reaction, with the hydroxyl group already in place on one of the precursors.

Protective Group Strategies in Multi-Step Syntheses

The presence of both a primary amino group and a phenolic hydroxyl group in this compound necessitates the use of protecting groups during a multi-step synthesis to prevent unwanted side reactions. wikipedia.org The selection of these protecting groups is governed by their stability under various reaction conditions and the ability to be removed selectively, a concept known as orthogonal protection. bham.ac.ukrsc.orgorgsyn.org

Amino Group Protection: The amino group is nucleophilic and can react with various electrophiles. To prevent this, it is often protected as a carbamate. The most common protecting groups for amines are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

Boc Group: The Boc group is stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). rsc.orgrsc.org The synthesis of N-Boc protected amino acids is a well-established procedure. rsc.org

Fmoc Group: The Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, such as piperidine (B6355638) in dimethylformamide (DMF). libretexts.orgnih.gov This orthogonality with the acid-labile Boc group is highly valuable in complex syntheses. reddit.com

Hydroxyl Group Protection: The phenolic hydroxyl group is acidic and can interfere with organometallic reagents used in cross-coupling reactions. It is also susceptible to alkylation and acylation. Common protecting groups for phenols include ethers and silyl (B83357) ethers.

Benzyl (B1604629) (Bn) Ether: Benzyl ethers are robust and can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), which is a mild condition that often does not affect other functional groups. libretexts.org

tert-Butyldimethylsilyl (TBDMS) Ether: Silyl ethers like TBDMS are widely used due to their ease of introduction and removal. They are typically cleaved by fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

An orthogonal protection strategy for synthesizing this compound could involve protecting the amino group as a Boc-carbamate and the phenol as a benzyl ether. The Suzuki-Miyaura coupling could then be performed, followed by the sequential deprotection of the benzyl group by hydrogenation and the Boc group by acid treatment.

Functional Group Protecting Group Abbreviation Deprotection Conditions
Aminotert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl)
Amino9-FluorenylmethyloxycarbonylFmocMild Base (e.g., Piperidine)
HydroxylBenzylBnCatalytic Hydrogenation
Hydroxyltert-ButyldimethylsilylTBDMSFluoride Ion (e.g., TBAF)

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of intermediates and the final product is a critical aspect of any synthetic sequence to ensure the removal of unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity, solubility, and crystallinity.

Chromatographic Techniques: Column chromatography is one of the most powerful and widely used purification techniques in organic synthesis.

Normal-Phase Chromatography: This technique typically uses a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase. It is effective for separating compounds of low to moderate polarity. For highly polar and basic compounds, which may exhibit poor separation and streaking on silica, alternative stationary phases like alumina (B75360) or amine-bonded silica can be used. biotage.com The use of aqueous normal-phase chromatography, a form of HILIC, can be a successful strategy for purifying very polar, water-soluble compounds. chromatographyonline.com

Reversed-Phase Chromatography: In this method, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol mixtures). restek.com Reversed-phase chromatography is particularly well-suited for the purification of polar compounds. libretexts.org Biphenyl stationary phases have also gained interest as they can offer different selectivity compared to traditional C18 phases, especially for aromatic and polarizable analytes. orgsyn.org

Recrystallization: If the desired compound is a solid, recrystallization is an effective method for purification. This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent or solvent mixture at different temperatures. The crude product is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.

Filtration and Extraction: Simple filtration is used to separate solid products from liquid reaction mixtures. google.com Liquid-liquid extraction is a fundamental work-up procedure to separate the desired product from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution.

For the synthesis of this compound, a combination of these techniques would likely be employed. For instance, after a Suzuki-Miyaura coupling reaction, the crude product might be first subjected to an aqueous work-up (extraction) to remove inorganic salts. This would be followed by column chromatography to separate the desired biphenyl product from unreacted starting materials and catalyst residues. Finally, the deprotected final product, which is expected to be a polar solid, could be purified by reversed-phase chromatography or recrystallization.

Chemical Transformations and Reactivity Profiles of 4 3 2 Aminoethyl Phenyl Phenol

Electrophilic Aromatic Substitution Reactions on Phenolic Rings

The phenolic ring in 4-[3-(2-Aminoethyl)phenyl]phenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl (-OH) group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. byjus.comucalgary.ca

Key electrophilic aromatic substitution reactions include:

Nitration: Treatment with dilute nitric acid at low temperatures can introduce a nitro group (-NO2) onto the ring, yielding a mixture of ortho- and para-nitrophenols. byjus.com The use of concentrated nitric acid can lead to the formation of polynitrated products. byjus.com

Halogenation: Phenols readily react with halogens even without a Lewis acid catalyst. byjus.com For instance, reaction with bromine in a non-polar solvent can result in monobromination, while using bromine water typically leads to the formation of a tribromophenol precipitate. byjus.com

Friedel-Crafts Reactions: While the high reactivity of phenols can sometimes lead to over-reaction and complex product mixtures in Friedel-Crafts alkylation and acylation, these reactions can be controlled under specific conditions to introduce alkyl or acyl groups to the aromatic ring. ucalgary.calibretexts.org

Kolbe-Schmidt Reaction: This reaction involves the carboxylation of a phenoxide ion (formed by treating the phenol (B47542) with a base) using a weak electrophile like carbon dioxide. This process typically results in the formation of a hydroxybenzoic acid, with a preference for ortho substitution. libretexts.org

It is important to note that the aminoethyl side chain also influences the regioselectivity of these reactions. The amino group, being an activating group itself, can further enhance the reactivity of the ring. However, under acidic conditions typical for many electrophilic aromatic substitution reactions, the amino group will be protonated to form an ammonium (B1175870) salt (-NH3+), which is a deactivating, meta-directing group. This can complicate the outcome of the reaction and may necessitate the use of a protecting group for the amine to achieve the desired substitution pattern.

Reactions Involving the Aminoethyl Side Chain (e.g., amidation, alkylation)

The primary amine of the aminoethyl side chain is a key site for a variety of chemical transformations, including:

Amidation: The amino group can react with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a common strategy for modifying the properties of the molecule, for instance, by introducing a new functional group or a larger molecular scaffold.

Alkylation: The nitrogen atom can be alkylated using alkyl halides or other alkylating agents. This can lead to the formation of secondary, tertiary amines, or even quaternary ammonium salts, depending on the reaction conditions and the stoichiometry of the reactants.

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is often reversible and is important in various biological and chemical contexts.

Oxidative Transformations of Phenolic Hydroxyl Groups

The phenolic hydroxyl group is susceptible to oxidation. libretexts.org The oxidation of phenols can lead to the formation of various products, including quinones. libretexts.org For instance, oxidation with strong oxidizing agents like chromic acid can yield benzoquinones. libretexts.org The specific outcome of the oxidation reaction depends on the oxidant used and the reaction conditions. The presence of the aminoethyl side chain might also influence the course of the oxidation, potentially leading to more complex intramolecular reactions or polymerization.

Reductive Pathways for Specific Functional Groups

While the primary focus of this section is on the reduction of functional groups that could be introduced onto the this compound scaffold, it's worth noting that the parent molecule itself is generally stable to common reducing agents. However, if functional groups such as nitro groups were introduced via electrophilic aromatic substitution, they could be subsequently reduced. For example, a nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. This would result in the formation of a diaminophenol derivative, further expanding the chemical space accessible from the starting material.

Chelation and Coordination Chemistry with Metal Centers for Research Purposes

The presence of both a phenolic hydroxyl group and an amino group makes this compound a potential chelating ligand for various metal ions. The oxygen of the hydroxyl group and the nitrogen of the amino group can act as donor atoms, forming coordinate bonds with a metal center. This ability to form stable complexes with metals is of interest for several research applications. For example, ligands containing similar functionalities, such as triethanolamine (B1662121) and diethanolamine, have been extensively used in the synthesis of 3d-4f and 4f metal clusters, which are studied for their interesting magnetic properties. nih.gov The specific coordination mode and the properties of the resulting metal complexes would depend on the metal ion, the stoichiometry, and the reaction conditions. The study of such complexes can provide insights into the electronic and structural properties of both the ligand and the metal center.

Computational and Theoretical Investigations of 4 3 2 Aminoethyl Phenyl Phenol

Quantum Chemical Calculations (e.g., DFT Studies) on Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic properties of chemical compounds. For analogues of 4-[3-(2-Aminoethyl)phenyl]phenol, such as substituted 4-phenylphenols and tyramine (B21549), DFT studies have provided significant insights.

DFT calculations performed on substituted 4-phenylphenols, like 2-chloro-4-phenylphenol, 2-nitro-4-phenylphenol, and 2-amino-4-phenylphenol, using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in determining optimized structural parameters, general valence force fields, and harmonic vibrational frequencies. researchgate.net These studies also help in understanding the influence of different substituent groups on the electronic landscape of the biphenyl (B1667301) core. For instance, the presence of an amino group (activating) versus a nitro group (deactivating) significantly alters the electron distribution and reactivity of the molecule. researchgate.net

In a study on tyramine, a simpler analogue lacking the second phenyl ring, DFT calculations at the B3LYP/3-21G level were used to investigate its equilibrium geometry, vibrational spectra, and electronic properties. researchgate.net The calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly insightful, as the energy gap between them is a critical determinant of molecular reactivity and stability. researchgate.net For tyramine, these calculations show that charge transfer occurs within the molecule. researchgate.net

Table 1: Predicted Key Parameters from DFT Studies on Analogues
ParameterPredicted Significance for this compoundReference Analogue(s)Citation
HOMO-LUMO Energy GapIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.Tyramine, Substituted Phenylphenols researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP)Identifies regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. The oxygen and nitrogen atoms are expected to be the most reactive sites.Tyramine, Substituted Phenylphenols researchgate.netresearchgate.net
Optimized Bond Lengths and AnglesProvides the most stable three-dimensional structure of the molecule.Tyramine, Substituted Phenylphenols researchgate.netresearchgate.net
Mulliken Atomic ChargesDetermines the partial charge on each atom, offering insights into the molecule's polarity and reactivity. The nitrogen atom is predicted to have the highest negative charge.Tyramine researchgate.net

Conformational Analysis and Energetics in Various Environments

The conformational landscape of this compound is expected to be complex due to the rotational freedom around the bond connecting the two phenyl rings and within the aminoethyl side chain. Studies on 2-phenylethylamine, a core component of the target molecule, have identified multiple stable conformers. These are broadly categorized as gauche (folded) and anti (extended) conformations of the ethylamine (B1201723) chain relative to the phenyl ring. researchgate.netnih.gov The gauche conformers are often stabilized by a weak N-H···π interaction between the amino group and the aromatic ring. researchgate.netnih.gov

Molecular mechanics calculations, which are computationally less intensive than DFT, can also be employed to explore the conformational space. For instance, in substituted piperidines, a related heterocyclic system, the COSMIC force-field has been used to predict conformer energies with good accuracy. nih.gov Such methods could be applied to this compound to map out its potential energy surface and identify low-energy conformers in different solvent environments.

Table 2: Predicted Conformational Features of this compound Based on Analogues
Conformational FeaturePredicted CharacteristicsReference Analogue(s)Citation
Aminoethyl Side ChainLikely to exhibit both gauche (folded) and anti (extended) conformations. The gauche form may be stabilized by intramolecular interactions.2-Phenylethylamine researchgate.netnih.gov
Biphenyl CoreThe dihedral angle between the two phenyl rings will be a key variable, with a rotational barrier influencing the distribution of conformers.Substituted Biphenyls researchgate.net
Influence of EnvironmentThe polarity of the solvent is expected to affect the relative stability of different conformers, particularly those with different dipole moments.General Computational Principles nih.gov

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior of Related Compounds

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their interactions with solvent molecules and their conformational dynamics. MD simulations of tyramine in aqueous solution have been performed to understand its binding mechanism to receptors and its dynamic behavior in a biological environment. nih.govdrugbank.com These simulations can reveal how water molecules arrange around the solute and how the solute's conformation fluctuates over time.

For this compound, MD simulations would be invaluable for understanding how it behaves in different solvents. In an aqueous environment, the hydrophilic amino and hydroxyl groups would be expected to form hydrogen bonds with water, while the hydrophobic biphenyl core would influence the local water structure. The dynamic interplay between these interactions would govern the molecule's solubility and its effective shape in solution.

MD simulations of biphenyl-based systems have also been conducted to investigate the properties of nanomaterials. nih.gov While the context is different, these studies provide insights into the intermolecular forces and packing that can occur in systems containing biphenyl units. In the case of this compound, MD simulations could predict its aggregation behavior and its interactions with other molecules in a mixture.

In Silico Prediction of Molecular Interactions and Binding Affinities (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity to a protein target.

Docking studies have been performed on tyramine and its derivatives to investigate their interactions with various receptors, such as the tyramine receptor and monoamine oxidase (MAO). nih.govdrugbank.com These studies have identified key amino acid residues involved in binding and have helped to rationalize the observed biological activities. For instance, the amino group of tyramine is often found to be a crucial binding site. researchgate.net

For this compound, molecular docking could be used to predict its potential biological targets and to understand the structural basis for its activity. The biphenyl core provides a larger surface area for interaction compared to tyramine, potentially leading to different binding modes and affinities. The phenolic hydroxyl group and the amino group are likely to be key hydrogen bond donors and acceptors in interactions with protein binding sites. Docking studies on other phenolic compounds have shown the importance of these interactions in determining binding affinity. nih.gov

Table 3: Predicted Molecular Interactions from Docking Studies of Analogues
Interaction TypePredicted Role in Binding for this compoundReference Analogue(s)Citation
Hydrogen BondingThe amino and hydroxyl groups are expected to be primary sites for hydrogen bonding with protein residues.Tyramine, Phenolic Compounds nih.govnih.gov
Hydrophobic InteractionsThe phenyl rings will likely engage in hydrophobic interactions with nonpolar residues in a binding pocket.Tyramine, Biphenyl Derivatives nih.govdrugbank.com
π-π StackingThe aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.General Docking Principles

Theoretical Spectroscopic Characterization and Validation

Theoretical calculations can predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These theoretical spectra can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results.

For tyramine, DFT calculations have been used to compute its vibrational frequencies, which were then compared with experimental IR and Raman spectra. researchgate.net The potential energy distribution (PED) analysis from these calculations allows for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net

Similarly, theoretical studies on substituted 4-phenylphenols have successfully correlated calculated vibrational frequencies with experimental FT-IR and FT-Raman spectra. researchgate.net Time-dependent DFT (TD-DFT) has been used to simulate their electronic transitions and predict UV-Vis absorption maxima, which have shown good agreement with experimental data. researchgate.net

For this compound, theoretical spectroscopy would be a valuable tool for its characterization. DFT calculations could predict its IR and Raman spectra, helping to identify characteristic peaks corresponding to the vibrations of the amino group, the hydroxyl group, and the biphenyl backbone. TD-DFT calculations would provide insights into its electronic transitions and its expected UV-Vis absorption spectrum.

Structure Activity Relationship Sar Studies of 4 3 2 Aminoethyl Phenyl Phenol Derivatives

Impact of Substituent Position and Nature on Biological Efficacy in Related Phenolic Systems

The biological activity of phenolic compounds, including derivatives of 4-[3-(2-Aminoethyl)phenyl]phenol, is profoundly influenced by the placement and chemical nature of substituents on the aromatic ring and associated side chains.

Role of Phenolic Hydroxyl Group Placement and Oxidation State

The phenolic hydroxyl (-OH) group is a critical determinant of the biological activity of many phenolic compounds. Its ability to donate a hydrogen atom is fundamental to the antioxidant properties of these molecules. The position of the hydroxyl group on the aromatic ring significantly impacts its reactivity and, consequently, its biological effects.

In general, for diphenolic compounds, those with hydroxyl groups at the 1,3-positions (meta) have been shown to be effective in trapping reactive carbonyls. In contrast, 1,2- (ortho) and 1,4- (para) diphenols exhibit lower inhibitory activity in certain contexts, potentially due to the formation of quinones which can act as reactive carbonyls themselves nih.gov. The antioxidant efficiency of monophenols is markedly enhanced by the introduction of a second hydroxyl group at either the ortho or para position nih.gov.

For dopamine (B1211576) receptor agonists, the presence of a catechol (3,4-dihydroxy) moiety often confers maximal dopaminergic activity annualreviews.org. The m-phenolic monoanion of dopamine is considered more stable than the p-anion, a factor that may influence receptor interaction annualreviews.org.

Effects of Aminoethyl Chain Modifications

Modifications to the 2-aminoethyl side chain can dramatically alter the biological profile of phenethylamine (B48288) derivatives. The length of the alkyl chain, the nature of the substituents on the amine, and the presence of other functional groups all play a role in receptor binding and functional activity.

For dopamine D4 receptor ligands based on an N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide scaffold, elongation of the intermediate alkyl chain was found to decrease receptor affinity researchgate.net. In the context of dopamine agonists, a primary or secondary aliphatic amine separated from the aromatic ring by two carbon atoms is generally considered essential for high agonist activity gpatindia.com. The size of the substituent on the nitrogen atom can influence selectivity for different adrenoceptors; for instance, increasing the size can decrease α-receptor activity while increasing β-receptor activity gpatindia.com. The presence of an ethyl group at the alpha position (R2) of the ethylamine (B1201723) chain can eliminate alpha-adrenergic activity gpatindia.com.

Furthermore, studies on hallucinogenic phenethylamines have shown that phenylisopropylamines (with a methyl group on the alpha-carbon of the ethylamine chain) are often more efficacious at 5-HT2A and 5-HT2C receptors than their phenethylamine counterparts nih.gov.

Influence of Aromatic Ring Substitutions (e.g., halogens, methoxy (B1213986) groups)

Substituents on the aromatic ring play a pivotal role in modulating the electronic properties and steric profile of the molecule, thereby influencing its biological activity.

Electron-donating groups, such as methoxy (-OCH3) and alkyl groups, are generally well-tolerated when substituted on the phenyl ring of dopamine autoreceptor agonists and can even be beneficial for activity mdpi.com. In contrast, electron-withdrawing groups tend to be less favorable mdpi.com. For phenolic antioxidants, the introduction of one or two methoxy groups ortho to the hydroxyl group can increase antioxidant efficiency nih.gov.

Halogen substitution can also have a significant impact. In a series of 5-HT2A receptor ligands, compounds with a halogen group at the R1 position of the phenethylamine core showed higher binding affinity than those with an alkoxy or nitro group biomolther.org. Specifically, alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon of the ethylamine backbone have been shown to have a positive effect on binding affinity researchgate.net.

Stereochemical Considerations in Activity Profiles of Analogues

For dopamine agonists, the R configuration of the hydroxyl-substituted carbon in the side chain is essential for maximal direct activity gpatindia.com. Studies on the enantiomers of a potent dopamine autoreceptor agonist, 1,2,3,6-tetrahydro-4-phenyl-1- [(3-phenyl-3-cyclohexen-1-yl)methyl]pyridine, revealed that while both isomers were partial agonists, the (+)-enantiomer (identified as the R isomer) possessed higher intrinsic activity mdpi.com.

Furthermore, investigations into the membrane transport of chiral phenylethylamine derivatives by human monoamine transporters (NET, DAT, and SERT) and organic cation transporters (OCT1, OCT2, and OCT3) have demonstrated significant stereoselectivity. For example, OCT2 showed uniform stereoselectivity for all tested phenylethylamines, while OCT3 exhibited high stereoselectivity for norphenylephrine and phenylephrine (B352888) mdpi.com. This stereoselective transport can have important implications for the physiological functions and disposition of these compounds.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For phenethylamine derivatives, pharmacophore models have been developed to understand their interaction with various receptors.

A common pharmacophore for phenethylamines includes an aromatic feature, a proton donor, and hydrophobic features, representing the core structure researchgate.net. For dopamine D2 receptor agonists, a 3D structural model has been constructed that highlights the importance of hydrogen bonding interactions, particularly with serine residues in transmembrane domain 5 of the receptor researchgate.net.

The design of bivalent dopamine agonists has also provided insights into ligand design. By linking two pharmacophores with a spacer, it is possible to achieve cooperative binding and enhanced functional activity at dopamine D2 receptors nih.gov. The introduction of phenolic hydroxyl groups into the linker of these bivalent ligands can also confer additional functionalities, such as the ability to inhibit the fibrillation of α-synuclein nih.gov.

Correlation of Molecular Descriptors with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors with observed biological outcomes.

For phenolic antioxidants, QSAR models have shown that the inhibitory activities, both in vitro and in vivo, are correlated with the energy level of the lowest unoccupied molecular orbital (ELUMO) and the nucleophilic superdelocalizabilities of the nitrogen (SN(N)) and oxygen (SN(O)) atoms nih.gov. This suggests that the ability to form a metabolic intermediate complex with cytochrome P-450 is a key factor in their activity nih.gov.

Advanced Analytical Methodologies for Research on 4 3 2 Aminoethyl Phenyl Phenol

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for separating 4-[3-(2-Aminoethyl)phenyl]phenol from impurities and reaction byproducts, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and quantifying it in various research samples. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, which possesses both a phenolic hydroxyl group and a basic amino group, reversed-phase HPLC is often employed.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with additives like trifluoroacetic acid or formic acid to improve peak shape and resolution by protonating the amino group. Detection is commonly achieved using a UV detector set at a wavelength where the phenol (B47542) or phenyl group exhibits strong absorbance. By comparing the peak area of the analyte to that of a known standard, precise quantification can be achieved.

A hypothetical HPLC method for the analysis of this compound is detailed in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Gas Chromatography (GC) is another powerful separation technique, but its application to a polar and relatively non-volatile compound like this compound requires a derivatization step. Derivatization is a chemical modification that increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

For the phenolic hydroxyl group and the primary amino group in this compound, a common derivatization strategy is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic protons on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the molecule. The resulting TMS-derivatized compound can then be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for structural confirmation.

Derivatization AgentTarget Functional GroupsResulting Derivative
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Phenolic -OH, Amino -NH2Trimethylsilyl (TMS) ether and amine

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. For this compound, both ¹H NMR and ¹³C NMR spectroscopy provide critical information.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the protons of the ethyl chain, and the protons of the amino and hydroxyl groups. The chemical shifts, integration values (number of protons), and splitting patterns (spin-spin coupling) of these signals allow for the precise assignment of each proton in the molecule. For instance, the aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), while the ethyl group protons would be more upfield.

Advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to further confirm the connectivity of atoms within the molecule.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The functional groups present in this compound give rise to characteristic absorption or scattering bands in the IR and Raman spectra, respectively.

IR Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. The N-H stretching vibrations of the primary amine would also appear in this region, typically as two sharp bands. C-H stretching vibrations of the aromatic ring and the ethyl group would be observed around 2850-3100 cm⁻¹. Bending vibrations for the N-H group (around 1600 cm⁻¹) and characteristic aromatic C=C stretching bands would also be present.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to nonpolar bonds and symmetric vibrations. It would provide complementary information, especially regarding the aromatic ring vibrations and the carbon-carbon bonds of the ethyl chain.

Functional GroupExpected Wavenumber Range (cm⁻¹)Spectroscopic Technique
Phenolic O-H stretch3200-3600 (broad)IR
Amino N-H stretch3300-3500 (two bands)IR
Aromatic C-H stretch3000-3100IR, Raman
Aliphatic C-H stretch2850-2960IR, Raman
N-H bend1590-1650IR
Aromatic C=C stretch1450-1600IR, Raman

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenylphenol chromophore in this compound results in characteristic UV absorption. The spectrum is expected to show absorption maxima (λmax) in the ultraviolet region, typically around 260-280 nm. The exact position and intensity of these absorptions can be influenced by the solvent and the pH, due to the presence of the ionizable phenolic and amino groups. This technique is often used for quantitative analysis in conjunction with HPLC, as the absorbance is directly proportional to the concentration of the compound according to the Beer-Lambert law.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis in Research Contexts

Mass spectrometry stands as a cornerstone technique for the structural elucidation and sensitive detection of organic molecules. For this compound, MS provides indispensable information regarding its molecular weight and fragmentation pattern, which acts as a molecular "fingerprint".

Structural Elucidation: The process of identifying an unknown compound like this compound heavily relies on determining its exact molecular mass and deducing its structure from fragment ions. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, can determine the molecular mass with high accuracy, allowing for the calculation of the elemental composition. nih.gov The "Nitrogen Rule" in mass spectrometry is a useful preliminary check; a molecule with an odd number of nitrogen atoms, like this compound, will have an odd nominal molecular mass. libretexts.org

Ionization is the first step in MS analysis. For a polar molecule containing hydroxyl and amino groups, soft ionization techniques like Electrospray Ionization (ESI) are well-suited. In contrast, hard ionization techniques like Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), induce extensive fragmentation. nih.gov While EI can sometimes make the molecular ion peak absent or low in abundance, the resulting complex fragmentation patterns are highly reproducible and useful for library matching. nih.govlibretexts.org

Tandem mass spectrometry (MS/MS or MSn) is a powerful tool for structural confirmation. In this technique, the molecular ion is selected and subjected to further fragmentation. The resulting product ions provide detailed information about the molecule's substructures. For this compound, characteristic fragmentation would likely involve cleavage of the ethylamino side chain (α-cleavage) and potentially cleavages within the biphenyl (B1667301) structure. libretexts.org Techniques like isotope exchange mass spectrometry, where labile hydrogens are replaced with deuterium, can confirm the presence of functional groups like amines and phenols by observing the mass shift. nih.gov

Trace Analysis: The high sensitivity of mass spectrometry makes it ideal for detecting trace amounts of compounds in complex matrices. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the resulting LC-MS or GC-MS methods offer excellent selectivity and low detection limits. chromatographyonline.com Selected Reaction Monitoring (SRM) is a tandem MS technique that provides exceptional sensitivity and specificity for quantifying known compounds by monitoring specific precursor-to-product ion transitions, making it a valuable tool for trace analysis in research contexts. nih.gov

Table 1: Expected Mass Spectrometry Data for this compound
Analytical ParameterExpected Observation/TechniqueRationale/Significance
Molecular FormulaC14H15NOFundamental property for identification.
Nominal Molecular Weight213 DaCorresponds to the sum of the integer masses of the most abundant isotopes.
Monoisotopic Mass213.1154 uExact mass used for high-resolution mass spectrometry to confirm elemental composition.
Ionization TechniqueElectrospray Ionization (ESI), Positive ModeSuitable for the polar amino group, leading to a strong protonated molecule [M+H]+ at m/z 214.1232.
Key Fragmentation Pathways (MS/MS)Loss of the aminoethyl group, cleavage at the biphenyl linkage.Provides structural confirmation. For example, cleavage of the C-C bond in the ethyl side chain would lead to specific fragment ions.
Trace Analysis MethodLC-MS/MS with Selected Reaction Monitoring (SRM)Offers high sensitivity and selectivity for quantification in complex research samples.

Electrochemical Methods for Detection and Characterization of Phenolic Compounds

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds like phenols. benthamdirect.comscispace.com The phenolic hydroxyl group in this compound is readily oxidizable, making it an ideal candidate for electrochemical detection. These techniques are based on measuring the current or potential changes resulting from redox reactions occurring at an electrode surface.

Commonly used techniques include Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV). mdpi.com CV is often used for initial characterization, providing information about the oxidation and reduction potentials of the analyte. DPV and SWV are more sensitive techniques often employed for quantitative analysis, offering lower detection limits. rsc.org

The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface. Materials like graphene, carbon nanotubes, metal nanoparticles (e.g., gold), and conductive polymers are used to increase the electrode's surface area, improve electron transfer kinetics, and lower the overpotential required for oxidation. scispace.comrsc.org For instance, a glassy carbon electrode (GCE) modified with a reduced graphene oxide/Au nanoparticle composite has been shown to greatly improve the sensitivity for detecting 4-nitrophenol. rsc.org Similarly, a sensor for 2-phenylphenol (B1666276) was developed using a carbon paste electrode modified with Fe3O4 nanoparticles and an ionic liquid. nih.gov Such modifications can also help in the simultaneous determination of different phenolic compounds in a mixture by separating their oxidation signals. nih.gov

The pH of the supporting electrolyte is a critical parameter in the electrochemical analysis of phenols, as proton transfer is involved in the oxidation mechanism. nih.gov Optimization of pH is necessary to achieve maximum sensitivity and selectivity.

Table 2: Performance of Various Electrochemical Sensors for Phenolic Compound Detection
Phenolic CompoundElectrode ModificationTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
4-NitrophenolPt NPs-embedded PPy-CB@ZnO/GCEDPV1.5 - 40.51.25 mdpi.com
4-NitrophenolAuNP/RGO/GCEDPV0.05 - 1000.01 rsc.org
2-PhenylphenolFe3O4-NPs/Ionic Liquid/CPEDPV0.01 - 520Not Reported nih.gov
HydroquinoneTyrosinase/Nafion/Carbon Paste ElectrodeAmperometryNot Reported1.6 mdpi.com
General PhenolsDisposable Carbon ElectrodesHPLC-EDNot Reported0.04 - 0.6 (ng/L) researchgate.net

Application of Biosensors in Research Contexts for Phenolic Compound Analysis

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to provide selective and sensitive detection of chemical substances. mdpi.com For the analysis of phenolic compounds, enzyme-based biosensors are particularly common and effective. nih.gov The inherent selectivity of enzymes for their substrates allows for the development of highly specific analytical tools.

The most frequently used enzymes in phenol biosensors are phenol oxidases, such as tyrosinase and laccase. mdpi.comnih.gov These copper-containing enzymes catalyze the oxidation of a wide range of phenolic substrates in the presence of oxygen. nih.gov

Tyrosinase catalyzes the oxidation of monophenols to o-diphenols, which are further oxidized to o-quinones.

Laccase can oxidize various phenolic and non-phenolic compounds, reducing molecular oxygen to water. mdpi.com

The principle of detection in these electrochemical biosensors involves monitoring the electrochemical reduction of the enzymatically generated quinone products back to diphenols at the electrode surface. The resulting reduction current is proportional to the concentration of the phenolic compound. mdpi.com This approach offers high sensitivity and selectivity. mdpi.com

The development of a biosensor involves immobilizing the enzyme onto an electrode surface. Various materials and methods are used for immobilization to ensure the enzyme retains its catalytic activity and stability. The combination of laccase and tyrosinase in a single biosensor can broaden the range of detectable phenolic compounds. nih.govmdpi.com These biosensors have been successfully applied to determine the total phenolic content in complex samples like food and beverages. benthamdirect.comnih.gov In a research context, such biosensors could be adapted for the rapid and selective quantification of this compound, provided the compound is a substrate for these enzymes.

Table 3: Examples of Enzyme-Based Biosensors for Phenolic Compound Analysis
EnzymeImmobilization/Electrode PlatformTarget Analyte(s)Key Finding/ApplicationReference
Laccase & TyrosinaseCombined immobilization on an electrode.Total Phenolic Index (TPI)Enables the detection of a broader range of phenolic compounds, including meta-derivatives. Used in wine analysis. nih.gov
LaccaseImmobilized on screen-printed carbon electrode modified with graphene and gold nanoparticles.Hydroquinone and other phenolic compoundsDemonstrated a simple and highly sensitive amperometric determination method. mdpi.com
TyrosinaseImmobilized in a chitosan (B1678972) film.Phenol, BPA, catechol, cresolsAn optical biosensor where color change allows for visual or digitalized detection with high sensitivity (LOD 0.86 ± 0.1 μg/L). nih.gov
LaccaseCarbon paste electrode with raw Pycnoporus sanguineus laccase extract.Total phenol content in red fruit extractsThe biosensor's results for antioxidant potential correlated well with standard spectrophotometric methods (DPPH). mdpi.com

Emerging Research Applications and Future Directions for 4 3 2 Aminoethyl Phenyl Phenol

Utility as a Reagent and Precursor in Organic Synthesis

The structure of 4-[3-(2-Aminoethyl)phenyl]phenol makes it a versatile building block in organic synthesis. Its two primary functional groups—the phenolic hydroxyl (-OH) and the primary amine (-NH2)—are reactive handles that can be selectively targeted to build more complex molecules.

The primary amine can readily react with aldehydes and ketones to form Schiff bases, which are intermediates in the synthesis of various heterocyclic compounds and biologically active molecules. nih.govekb.eg For example, studies on related aminophenols have demonstrated their use in creating Schiff base derivatives that exhibit significant antimicrobial and antidiabetic properties. nih.gov Similarly, the amino group of this compound could be used to synthesize a variety of amides. Research on other biphenyl (B1667301) mannosides has shown that creating amide derivatives, such as aminoethyl amides and hydroxyethyl (B10761427) amides, is a key step in developing potent and bioavailable therapeutic candidates. nih.gov

The phenolic hydroxyl group can undergo etherification or esterification to produce a diverse range of derivatives. nih.gov These reactions are crucial for modifying the compound's physical and biological properties, such as solubility and cell permeability. The ability to perform sequential or selective reactions on these two functional groups allows chemists to use this compound as a scaffold, systematically adding new functionalities to create libraries of novel compounds for further research. ontosight.ai

Role as a Biochemical Probe in Enzyme and Receptor Studies

A biochemical probe is a molecule used to study and visualize biological systems, such as enzymes and receptors. The structure of this compound is well-suited for this purpose. Its phenolic and amino groups can be chemically modified to attach reporter tags, such as fluorescent dyes or affinity labels like biotin, without drastically altering the core structure that interacts with a biological target.

For instance, a biotinylated version of the compound could be synthesized to perform "pull-down" assays. In such an experiment, the probe would be incubated with a cell lysate, and any proteins that bind to it could be isolated using streptavidin beads and identified via mass spectrometry. This technique helps to identify the specific cellular targets of the compound.

Furthermore, its structural similarity to other biologically active phenols suggests it may interact with various enzymes or receptors. Derivatives of 4-[4-(Aminomethyl)phenyl]phenol, a related isomer, have been identified as inhibitors of urokinase-type plasminogen activator (uPA), an enzyme implicated in tumor metastasis. By developing tagged versions of this compound, researchers could investigate its interactions with similar enzymes, providing valuable insights into their function and identifying new opportunities for therapeutic intervention.

Development of Lead Compounds for Targeted Molecular Research

A "lead compound" is a chemical starting point for the development of a new drug or research tool. researchgate.net The process involves identifying a molecule with some desirable biological activity and then optimizing its structure to improve potency, selectivity, and pharmacokinetic properties. drugtargetreview.com Phenol (B47542) derivatives are frequently used as lead compounds in drug discovery. researchgate.net

The this compound scaffold is a promising candidate for lead compound development for several reasons:

Proven Pharmacophores: It combines a phenol ring and a phenethylamine (B48288) moiety, both of which are present in numerous approved drugs and bioactive molecules. researchgate.net

Structural Versatility: The distinct reactive sites allow for systematic chemical modification, a process central to structure-activity relationship (SAR) studies. nih.govnih.gov

Potential for Diverse Targets: Phenolic compounds have been developed into inhibitors for a wide range of targets, including enzymes like acetyl-CoA carboxylase (ACC) and transcription factors like c-Myc. nih.gov

Research on related structures has demonstrated the success of this approach. For example, a series of 4-phenoxy-phenyl isoxazoles were developed from a phenolic lead compound to create potent ACC inhibitors for cancer therapy. nih.gov Similarly, N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides have been synthesized as versatile scaffolds leading to anticancer and anti-angiogenic agents. nih.gov These examples highlight a clear path for how this compound could serve as the foundation for developing new, highly specific molecular agents for targeted research.

Exploration in Chemical Biology for Understanding Biological Systems

Chemical biology utilizes small molecules to perturb and study biological pathways. The value of this compound in this field lies in its potential to be developed into a tool for dissecting complex cellular processes.

By creating a library of derivatives with systematic modifications, researchers can perform SAR studies to understand the precise molecular features required for a particular biological effect. nih.gov For example, if a derivative is found to inhibit a specific signaling pathway, comparing its activity to that of other analogues can reveal which parts of the molecule are crucial for binding to the target protein. This information helps in mapping the binding pocket of the target and understanding its mechanism of action.

Compounds with similar structures to this compound have been investigated for their ability to interact with DNA and inhibit enzymes, making them useful for studying cellular replication and metabolism. nih.gov Derivatives could also be designed to interfere with protein-protein interactions or act as antagonists for specific receptors, providing a means to study the roles of these components in health and disease.

Design of Novel Functional Analogues with Tuned Specificity

A key goal in medicinal chemistry is to design analogues of a lead compound with improved properties. The structure of this compound offers multiple avenues for creating functional analogues with tuned specificity. nih.gov

Table 1: Potential Strategies for Analogue Design

Modification Site Chemical Strategy Potential Outcome Relevant Example
Phenolic -OH GroupEtherification (e.g., methylation) or EsterificationModify solubility, bioavailability, and hydrogen bonding capacity. Can improve metabolic stability.Functionalization of natural phenols like thymol (B1683141) and carvacrol (B1668589) to enhance bioactivity. nih.gov
Amino -NH2 GroupAcylation to form amides; AlkylationIntroduce new functional groups to explore binding pockets and alter polarity.Synthesis of amide derivatives of mannosides to improve pharmacokinetic properties. nih.gov
Aromatic RingsSubstitution (e.g., adding halogens, trifluoromethyl groups)Modulate electronic properties and steric bulk to enhance binding affinity and selectivity for a target.Creation of ortho-substituted biphenyl mannosides to increase potency as FimH inhibitors. nih.gov
Ethyl LinkerIntroduction of conformational constraints (e.g., cyclopropane (B1198618) rings)Lock the molecule into a specific bioactive conformation to increase potency and selectivity.Synthesis of constrained analogues of 2-amino-4-phosphonobutanoic acid (AP4) to probe receptor-bound conformations. nih.gov

By systematically applying these strategies, researchers can fine-tune the molecule's interaction with its biological target. For instance, adding bulky groups to one of the phenyl rings could enhance selectivity by preventing the analogue from fitting into the binding sites of off-target proteins. nih.gov This iterative process of design, synthesis, and biological evaluation is fundamental to developing highly specific and effective molecular tools and potential therapeutic agents from a promising scaffold like this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[3-(2-Aminoethyl)phenyl]phenol, and what key reaction conditions optimize yield and purity?

  • Methodology : A common approach involves alkylation of phenolic precursors with 2-aminoethyl groups. For example, benzyl bromide derivatives can undergo nucleophilic substitution with amine-containing intermediates. Purification via high-performance liquid chromatography (HPLC) is critical to isolate the target compound, achieving yields up to 75% under optimized conditions (e.g., controlled pH and temperature) .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) provides molecular weight validation. High-resolution MS (HRMS) and liquid chromatography-MS (LC-MS) are recommended for detecting impurities. X-ray crystallography or computational modeling (e.g., density functional theory) can resolve stereochemical ambiguities .

Q. What are the primary research applications of this compound in neurochemistry or pharmacology?

  • Methodology : The compound’s aminoethyl group enables interactions with neurotransmitter receptors (e.g., adrenergic or dopaminergic systems). In vitro assays using SH-SY5Y neuroblastoma cells or primary neuronal cultures can assess binding affinity. Dose-response curves and competitive inhibition studies (e.g., using radiolabeled ligands) quantify activity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent oxidation. Solubility in polar aprotic solvents (e.g., DMSO) enhances stability. Regularly monitor purity via thin-layer chromatography (TLC) or LC-MS to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodology : Cross-validate assays using standardized protocols (e.g., consistent cell lines, incubation times). Perform orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm binding kinetics. Investigate batch-to-batch variability in compound purity using elemental analysis .

Q. What computational strategies are employed to model the interaction of this compound with biological targets like enzymes or receptors?

  • Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding poses within active sites. Quantum mechanics/molecular mechanics (QM/MM) simulations refine interaction energies. Quantitative structure-activity relationship (QSAR) models identify critical substituents for optimizing inhibitory potency against targets like Trypanosoma brucei enzymes .

Q. What experimental designs are recommended for studying the metabolic fate of this compound in mammalian systems?

  • Methodology : Use liver microsomes or hepatocyte cultures to identify phase I/II metabolites. Isotopic labeling (e.g., ¹⁴C) tracks metabolic pathways. Ultra-performance LC coupled with tandem MS (UPLC-MS/MS) detects and quantifies metabolites. Compare results across species (e.g., human vs. rodent) to assess translational relevance .

Q. How can the photostability of this compound be evaluated under varying experimental conditions?

  • Methodology : Expose the compound to UV-Vis light (e.g., 254–365 nm) in quartz cuvettes and monitor degradation via UV spectrophotometry. Compare degradation rates in aqueous vs. organic solvents. Use radical scavengers (e.g., ascorbic acid) to test oxidative pathways. Stability data inform formulation strategies for in vivo studies .

Data Contradiction Analysis

  • Example : Discrepancies in enzyme inhibition assays may arise from differences in assay pH (affecting ionization of the aminoethyl group) or co-solvents (e.g., DMSO concentration >1% alters enzyme activity). Validate findings using orthogonal methods (e.g., isothermal titration calorimetry) and control for batch-specific impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.